N-Methyl Viloxazine-d3
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Overview
Description
N-Methyl Viloxazine-d3 is a deuterated analog of N-Methyl Viloxazine, which is a metabolite of ViloxazineIt is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Viloxazine-d3 involves a multi-step process. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with methylamine-d3 under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Viloxazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
N-Methyl Viloxazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
N-Methyl Viloxazine-d3 exerts its effects primarily through its action as a norepinephrine reuptake inhibitor. It also modulates the serotoninergic system by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. This dual action increases extracellular serotonin levels in the prefrontal cortex, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl Viloxazine: The non-deuterated analog of N-Methyl Viloxazine-d3.
Viloxazine: The parent compound from which this compound is derived.
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder (ADHD)
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
Properties
CAS No. |
1794811-35-0 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
254.344 |
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine |
InChI |
InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3/i2D3 |
InChI Key |
VZKFJMVFJRJATA-BMSJAHLVSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C |
Synonyms |
2-[(2-Ethoxyphenoxy)methyl]-4-(methyl-d3)morpholine; ICI 70098-d3; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.